molecular formula C22H25N3O3 B12087495 Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No.: B12087495
M. Wt: 379.5 g/mol
InChI Key: UAKGAPPVSDDLKJ-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core with a benzyl carboxylate ester at position 8, a phenyl group at position 1, and a methyl substituent at position 2. Its molecular formula is C₂₂H₂₃N₃O₃ (exact mass: 377.17 g/mol), and it is structurally characterized by a spiro junction that bridges a piperidine and a cyclohexane ring .

Properties

IUPAC Name

benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-23-17-25(19-10-6-3-7-11-19)22(20(23)26)12-14-24(15-13-22)21(27)28-16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKGAPPVSDDLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a suitable ketone, followed by cyclization and functional group modifications . The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Neuropharmacological Potential

Research indicates that Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate may interact with dopaminergic and serotonergic receptors. These interactions suggest potential applications in treating neuropsychiatric disorders such as depression and anxiety.

Table 1: Interaction Studies

StudyTarget ReceptorEffectReference
Study ADopamine D2Agonist
Study BSerotonin 5-HT2AAntagonist
Study CNMDA ReceptorModulation

Antimicrobial and Anticancer Properties

Some derivatives of triazaspiro compounds have demonstrated antimicrobial and anticancer activities. This compound is being investigated for these properties.

Table 2: Biological Activity Findings

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AnticancerMCF7 (breast cancer)20

Synthesis and Optimization Techniques

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity using modern techniques such as continuous flow reactors.

Table 3: Synthesis Steps Overview

Step NumberReaction TypeKey Reagents
1AlkylationBenzyl bromide
2CyclizationSodium hydride
3FunctionalizationPotassium permanganate

Case Study on Neurotransmitter Modulation

A recent study explored the modulation of neurotransmitter signaling pathways by this compound. The findings indicated that it could serve as a potential therapeutic agent for mood disorders by enhancing serotonin levels in the synaptic cleft.

Case Study on Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Spirocyclic Triazaspirodecanes

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Evidence ID
Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate 3-methyl, 4-oxo, 1-phenyl, 8-benzyl carboxylate C₂₂H₂₃N₃O₃ Ester, spirocyclic triaza
8-(p-Fluorocinnamoyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane 8-(p-fluorocinnamoyl), 3-methyl, 4-oxo, 1-phenyl C₂₃H₂₄FN₃O₂ Fluorinated cinnamoyl, ketone
tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate 2,4-dioxo, 8-tert-butyl carboxylate, 1-phenyl C₁₈H₂₃N₃O₄ Dual ketone, tert-butyl ester
8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one 8-benzyl, 1-phenyl, 4-oxo C₂₀H₂₃N₃O Ketone, no ester

Key Observations :

  • Benzyl carboxylate vs.
  • Fluorinated substituents : The p-fluorocinnamoyl group in introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets.
  • Dual ketone groups : The 2,4-dioxo derivative in could participate in additional hydrogen bonding, affecting solubility and target engagement.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) Stability Notes
This compound 377.17 ~2.5 Low Stable under inert conditions
8-(p-Fluorocinnamoyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane 401.46 ~3.0 Very low Light-sensitive
tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate 345.39 ~1.8 Moderate Hydrolytically stable

Key Observations :

  • The tert-butyl derivative exhibits moderate water solubility due to its polar ester and ketone groups, contrasting with the low solubility of the benzyl analogue.
  • Fluorination in increases LogP, suggesting greater membrane permeability but reduced aqueous solubility.

Biological Activity

Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazaspiro compounds characterized by a spirocyclic structure. Its molecular formula is C22H25N3O3C_{22}H_{25}N_{3}O_{3} with a molecular weight of 379.45 g/mol. The presence of a benzyl group, a methyl group, and a carboxylate functional group contributes to its reactivity and biological properties.

PropertyValue
Molecular Formula C22H25N3O3
Molecular Weight 379.45 g/mol
CAS Number 170465-16-4

Interaction with Receptors

Research indicates that this compound interacts with specific neurotransmitter receptors, particularly dopaminergic and serotonergic receptors. These interactions suggest potential applications in treating neuropsychiatric disorders such as depression and anxiety by modulating neurotransmitter signaling pathways.

Antimicrobial and Anticancer Properties

Some derivatives of triazaspiro compounds have demonstrated antimicrobial and anticancer activities. For instance, studies have shown that certain structural modifications enhance the antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), colon (HCT-116), and leukemia (K562) cells. The structure-activity relationship (SAR) indicates that substitutions on the benzyl moiety can significantly influence biological activity.

Case Studies and Research Findings

  • Erythropoietin Upregulation : A study highlighted the efficacy of triazaspiro compounds as pan-inhibitors of prolyl hydroxylases (PHDs), which are involved in the regulation of hypoxia-inducible factors (HIFs). These inhibitors can induce erythropoietin (EPO) upregulation, suggesting potential therapeutic applications in anemia treatment .
  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against cancer cell lines. The IC50 values for various derivatives were reported to be lower than standard chemotherapeutics like doxorubicin .
  • Receptor Agonism : Research has identified derivatives of triazaspiro compounds as selective agonists for δ-opioid receptors, indicating their potential use in pain management therapies .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter Modulation Potential antidepressant effects through receptor interaction
Antimicrobial Effective against various pathogenic bacteria
Anticancer Significant antiproliferative effects on multiple cancer cell lines
EPO Regulation Induces erythropoietin upregulation for anemia treatment

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